molecular formula C17H20N2O3 B11535964 1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione

1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11535964
M. Wt: 300.35 g/mol
InChI Key: AYSYIJKWUONZAL-UHFFFAOYSA-N
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Description

1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to a phenyl ring, which is further substituted with an azepane-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized via the cyclization of amino acids or their derivatives. The phenyl ring is then introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the azepane-1-carbonyl group via amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without significant loss of quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the azepane moiety, using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in their chemical and biological properties.

    Azepane derivatives: Compounds featuring the azepane ring, which may have different functional groups attached, influencing their reactivity and applications.

Uniqueness: 1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the azepane-1-carbonyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1-[4-(azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H20N2O3/c20-15-9-10-16(21)19(15)14-7-5-13(6-8-14)17(22)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2

InChI Key

AYSYIJKWUONZAL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O

Origin of Product

United States

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